Morpholine, 4-(1-phenyl-2-propenyl)-
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Overview
Description
Morpholine, 4-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of morpholine derivatives This compound features a morpholine ring substituted with a 1-phenyl-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-phenyl-2-propenyl)- typically involves the reaction of morpholine with a suitable phenylpropenyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the phenylpropenyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process generally includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1-phenyl-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a phenyl group.
Morpholine, 4-(1-oxo-2-propenyl)-: Contains an oxo group instead of a phenyl group.
Uniqueness
Morpholine, 4-(1-phenyl-2-propenyl)- is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
92040-02-3 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(1-phenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-13(12-6-4-3-5-7-12)14-8-10-15-11-9-14/h2-7,13H,1,8-11H2 |
InChI Key |
KYCOHOVPRZPLEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
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